![molecular formula C6H6F3N3 B1459761 2,4-Diamino-6-(trifluoromethyl)pyridine CAS No. 1227507-98-3](/img/structure/B1459761.png)
2,4-Diamino-6-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
- Building-Block Method : In this approach, pyridine is assembled from a trifluoromethyl-containing building block .
Molecular Structure Analysis
DFTP’s structure consists of a pyridine ring with two amino groups (diamino) and a trifluoromethyl group (CF₃) attached at positions 2 and 4, respectively. The fluorine atoms enhance its chemical reactivity and stability .
Chemical Reactions Analysis
DFTP serves as a substrate in various reactions. For instance, it participates in a one-pot synthesis of the corresponding 7-aza-indole .
Physical And Chemical Properties Analysis
- Melting Point : DFTP melts at 85-89°C .
- SMILES Notation : Nc1cccc(n1)C(F)(F)F (where “N” represents the amino groups and “F” represents fluorine atoms) .
properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2H,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOQCOASPGAOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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